molecular formula C26H30N4O3 B11487222 5-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one

5-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one

Cat. No.: B11487222
M. Wt: 446.5 g/mol
InChI Key: QKDITUBNLCLOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-oxoethyl}-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one is a complex organic compound featuring a unique structure that combines multiple functional groups

Properties

Molecular Formula

C26H30N4O3

Molecular Weight

446.5 g/mol

IUPAC Name

5-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]-2-methyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one

InChI

InChI=1S/C26H30N4O3/c1-15-23(33)27-24-29(19-10-8-9-11-20(19)30(24)28-15)14-21(31)16-12-17(25(2,3)4)22(32)18(13-16)26(5,6)7/h8-13,32H,14H2,1-7H3

InChI Key

QKDITUBNLCLOTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=NC1=O)CC(=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-{2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-oxoethyl}-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one involves several steps. One common method includes the reaction of 3,5-di(tert-butyl)-4-hydroxybenzaldehyde with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like triethylamine and magnesium chloride .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-{2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-oxoethyl}-2-methyl[1,2,4]triazino[2,3-a][1,3]benzimidazol-3(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The triazino and benzimidazol moieties may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar compounds include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.